molecular formula C18H22N2O3S2 B14972057 N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2-(thiophen-2-yl)acetamide

N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2-(thiophen-2-yl)acetamide

Cat. No.: B14972057
M. Wt: 378.5 g/mol
InChI Key: YIXSXEBPLSDZJI-UHFFFAOYSA-N
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Description

N-[1-(PROPANE-1-SULFONYL)-1,2,3,4-TETRAHYDROQUINOLIN-7-YL]-2-(THIOPHEN-2-YL)ACETAMIDE is a complex organic compound that features a combination of sulfonyl, tetrahydroquinoline, and thiophene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(PROPANE-1-SULFONYL)-1,2,3,4-TETRAHYDROQUINOLIN-7-YL]-2-(THIOPHEN-2-YL)ACETAMIDE typically involves multiple steps:

    Formation of the Tetrahydroquinoline Core: The tetrahydroquinoline core can be synthesized through a Povarov reaction, which involves the cycloaddition of an aniline, an aldehyde, and an alkene.

    Introduction of the Propane-1-Sulfonyl Group: The sulfonyl group can be introduced via sulfonylation using propane-1-sulfonyl chloride under basic conditions.

    Attachment of the Thiophene Moiety: The thiophene group can be attached through a coupling reaction, such as a Suzuki or Stille coupling, using appropriate thiophene derivatives.

    Final Acetamide Formation: The final step involves the formation of the acetamide linkage, which can be achieved through amidation reactions using acetic anhydride or similar reagents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene moiety, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfonyl and acetamide positions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as a potential inhibitor of enzymes or receptors involved in disease pathways.

    Materials Science:

    Biological Studies: The compound can be used as a probe to study biological processes, particularly those involving sulfonyl and thiophene interactions.

    Industrial Applications:

Mechanism of Action

The mechanism of action of N-[1-(PROPANE-1-SULFONYL)-1,2,3,4-TETRAHYDROQUINOLIN-7-YL]-2-(THIOPHEN-2-YL)ACETAMIDE would depend on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The sulfonyl group can form strong interactions with amino acid residues, while the thiophene and tetrahydroquinoline moieties can contribute to binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(METHANE-1-SULFONYL)-1,2,3,4-TETRAHYDROQUINOLIN-7-YL]-2-(THIOPHEN-2-YL)ACETAMIDE
  • N-[1-(ETHANE-1-SULFONYL)-1,2,3,4-TETRAHYDROQUINOLIN-7-YL]-2-(THIOPHEN-2-YL)ACETAMIDE

Uniqueness

The uniqueness of N-[1-(PROPANE-1-SULFONYL)-1,2,3,4-TETRAHYDROQUINOLIN-7-YL]-2-(THIOPHEN-2-YL)ACETAMIDE lies in the specific combination of its functional groups. The propane-1-sulfonyl group provides distinct steric and electronic properties compared to methane- or ethane-sulfonyl groups, potentially leading to different biological activities and material properties.

Properties

Molecular Formula

C18H22N2O3S2

Molecular Weight

378.5 g/mol

IUPAC Name

N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-2-thiophen-2-ylacetamide

InChI

InChI=1S/C18H22N2O3S2/c1-2-11-25(22,23)20-9-3-5-14-7-8-15(12-17(14)20)19-18(21)13-16-6-4-10-24-16/h4,6-8,10,12H,2-3,5,9,11,13H2,1H3,(H,19,21)

InChI Key

YIXSXEBPLSDZJI-UHFFFAOYSA-N

Canonical SMILES

CCCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)CC3=CC=CS3

Origin of Product

United States

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